molecular formula C15H20BrNO2 B2365972 (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate CAS No. 1189154-01-5

(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B2365972
CAS No.: 1189154-01-5
M. Wt: 326.234
InChI Key: PZDPUQUIZKCNOF-CYBMUJFWSA-N
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Description

®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of ®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.

Chemical Reactions Analysis

®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 2-(4-chlorophenyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(4-methylphenyl)pyrrolidine-1-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of ®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate lies in the presence of the bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

tert-butyl (2R)-2-(4-bromophenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPUQUIZKCNOF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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